2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 153259-31-5
VCID: VC20767060
InChI: InChI=1S/C11H16ClNO2.ClH/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2;/h4-5H,3,6-8H2,1-2H3;1H
SMILES: CC1=C(C=CN=C1CCl)OCCCOC.Cl
Molecular Formula: C11H17Cl2NO2
Molecular Weight: 266.16 g/mol

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride

CAS No.: 153259-31-5

Cat. No.: VC20767060

Molecular Formula: C11H17Cl2NO2

Molecular Weight: 266.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride - 153259-31-5

CAS No. 153259-31-5
Molecular Formula C11H17Cl2NO2
Molecular Weight 266.16 g/mol
IUPAC Name 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine;hydrochloride
Standard InChI InChI=1S/C11H16ClNO2.ClH/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2;/h4-5H,3,6-8H2,1-2H3;1H
Standard InChI Key MNVYUQSFAJMSCS-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1CCl)OCCCOC.Cl
Canonical SMILES CC1=C(C=CN=C1CCl)OCCCOC.Cl

Structural Characteristics and Properties

Molecular Structure

The molecular structure of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride features a pyridine ring as its core scaffold. This heterocyclic structure contains nitrogen at position 1 of the ring, creating the basic pyridine framework. The substitution pattern includes three key functional groups: a chloromethyl group (-CH2Cl) at position 2, providing a reactive site for further chemical transformations; a methyl group (-CH3) at position 3; and a 3-methoxypropoxy chain (-OCH2CH2CH2OCH3) at position 4, extending the compound's structure with an ether linkage .

The compound exists as a hydrochloride salt, which influences its physical properties, particularly solubility characteristics. The salt formation occurs through protonation of the pyridine nitrogen, creating an ionic bond with the chloride counterion. This structural feature is significant for the compound's behavior in various solvents and its stability during storage and use in synthetic applications .

Physical and Chemical Properties

The physical and chemical properties of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride are essential for understanding its behavior in synthetic reactions and formulation processes. The compound appears as a white or off-white powder in its pure form . Table 1 summarizes the key physical and chemical properties of this compound based on the available data:

Table 1: Physical and Chemical Properties of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride

PropertyValueReference
Molecular Weight266.16 g/mol
Molecular FormulaC11H17Cl2NO2
Physical AppearanceWhite or off-white powder
Boiling Point360°C at 760 mmHg
Flash Point171.5°C
Exact Mass265.0636342 g/mol
Monoisotopic Mass265.0636342 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Topological Polar Surface Area31.4 Ų
Complexity169
Covalently-Bonded Unit Count2

These properties influence the compound's reactivity, stability, and behavior in different chemical environments. The chloromethyl group at position 2 is particularly significant as it provides a reactive site for nucleophilic substitution reactions, which is crucial for the compound's role in further synthetic transformations. The relatively high boiling point (360°C) suggests thermal stability, while the hydrogen bonding characteristics influence solubility and intermolecular interactions .

Synthesis and Production

Synthetic Approaches

Applications in Pharmaceutical Synthesis

Role as a Rabeprazole Intermediate

The primary application of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride is as a key intermediate in the synthesis of Rabeprazole, a proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders . Rabeprazole functions by irreversibly inhibiting the H+/K+ ATPase enzyme system (the "proton pump") in gastric parietal cells, effectively reducing gastric acid production.

In the synthetic pathway for Rabeprazole, the chloromethyl group at position 2 of this intermediate serves as a critical reactive site for further transformations. The specific substitution pattern on the pyridine ring is essential for the biological activity of the final drug product. The 3-methoxypropoxy group at position 4 and the methyl group at position 3 contribute to the structural requirements necessary for the therapeutic efficacy of Rabeprazole .

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